
2,6-Difluoro-4-nitrophenol
Overview
Description
2,6-Difluoro-4-nitrophenol is an organic compound with the molecular formula C6H3F2NO3. It is a derivative of phenol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 6 positions, and a nitro group is attached at the 4 position. This compound is known for its yellow to orange crystalline appearance and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-nitrophenol can be achieved through several methods:
Nitration of 2,6-Difluorophenol: This involves the nitration of 2,6-difluorophenol using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination of 4-Nitrophenol: Another method involves the selective fluorination of 4-nitrophenol using fluorinating agents such as elemental fluorine or other fluorinating reagents under controlled conditions.
Industrial Production Methods:
Catalytic Processes: Industrial production often employs catalytic processes to enhance yield and selectivity.
Environmental Considerations: Modern industrial methods focus on minimizing waste and using environmentally benign reagents.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro).
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts under mild conditions is typically employed.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 2,6-difluoro-4-aminophenol.
Substituted Phenols: Nucleophilic substitution reactions can produce various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
2,6-Difluoro-4-nitrophenol has been studied for its antimicrobial activity. Research indicates that nitrophenol derivatives exhibit potent antifungal properties against various strains. For instance, studies have shown significant growth inhibition of fungal species such as Aspergillus niger at specific concentrations, highlighting its potential use as a fungicide in agricultural applications .
Drug Development
The compound serves as a precursor in the synthesis of more complex pharmaceutical agents. Its nitro group is crucial for the biological activity of many drugs. The electronic properties of this compound allow it to participate in nucleophilic substitution reactions, making it valuable in medicinal chemistry for developing new therapeutic agents .
Environmental Applications
Pollution Studies
In environmental chemistry, this compound is used to investigate the degradation pathways of nitrophenols in various ecosystems. Its stability and reactivity under different conditions provide insights into the environmental fate of similar compounds. Studies have focused on its behavior in soil and water systems, assessing its potential as a pollutant and the effectiveness of bioremediation strategies .
Toxicological Assessments
The compound has been included in toxicological studies to evaluate its effects on aquatic organisms and mammals. Research indicates that exposure to nitrophenols can lead to various toxic effects, including alterations in hematological parameters and potential carcinogenicity. These findings are crucial for regulatory assessments regarding environmental safety and human health risks associated with chemical exposure .
Material Science Applications
Nanotechnology
Recent advancements have explored the use of this compound in the synthesis of polyphenol-containing nanoparticles. These nanoparticles are utilized for their antioxidant properties and potential applications in drug delivery systems. The coordination interactions between this compound and metal ions facilitate the development of multifunctional nanoassemblies for biomedical applications .
Catalysis
The compound has also been investigated as a catalyst in organic reactions. Its ability to stabilize reactive intermediates makes it suitable for facilitating various chemical transformations. Research has shown that incorporating nitrophenol derivatives into catalytic systems can enhance reaction rates and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 2,6-difluoro-4-nitrophenol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Electron-Withdrawing Effects: The presence of fluorine and nitro groups enhances the compound’s ability to participate in electron transfer reactions, making it useful in redox studies.
Comparison with Similar Compounds
2,4-Difluoro-6-nitrophenol: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,6-Dichloro-4-nitrophenol: Chlorine atoms replace fluorine, resulting in different chemical properties and uses.
Uniqueness:
Biological Activity
2,6-Difluoro-4-nitrophenol (DFNP) is a halogenated phenolic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure imparts significant biological activity, making it a subject of interest for researchers investigating its potential applications in antimicrobial agents and as a biochemical tool.
Chemical Structure
The chemical formula for this compound is . The presence of fluorine atoms at the 2 and 6 positions and a nitro group at the 4 position contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that DFNP exhibits notable antimicrobial properties. A study evaluating various nitrophenol derivatives demonstrated that DFNP showed significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
Pseudomonas aeruginosa | 128 |
The data suggests that DFNP is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Gram-negative strains.
The mechanism by which DFNP exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes. It acts as a competitive inhibitor for certain enzymes involved in these pathways, as evidenced by kinetic studies showing its ability to inhibit sulfatases with varying affinities depending on the structural configuration of the compound .
Case Studies
- Inhibition of Sulfatases : A study highlighted that DFNP acts as a competitive inhibitor for sulfatases, with an inhibition constant () value indicating its potency. The para-isomer showed a of 29 µM while the ortho-isomer exhibited weaker inhibition due to steric hindrance .
- Fungicidal Activity : In agricultural studies, DFNP was tested for its fungicidal properties. It demonstrated broad-spectrum antifungal activity against common pathogens affecting crops, outperforming some conventional fungicides in efficacy .
Toxicological Profile
While DFNP shows promising biological activity, it is essential to consider its toxicity profile. Studies have indicated that high concentrations can lead to cytotoxic effects on mammalian cells, necessitating careful evaluation during therapeutic applications. The compound's lipophilicity may influence its absorption and distribution, which is crucial for understanding its safety profile in vivo .
Table 2: Toxicity Data
Endpoint | Value |
---|---|
LD50 (oral, rat) | 300 mg/kg |
Cytotoxicity (IC50) | 50 µM |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-difluoro-4-nitrophenol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via nitration of 2,6-difluorophenol using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C). A key challenge is avoiding over-nitration and managing exothermic reactions. Post-synthesis purification involves recrystallization in ethanol/water mixtures to isolate the product .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography (GC) with mass spectrometry (GC-MS) are standard for purity assessment. Conflicting NMR or IR data (e.g., unexpected peaks due to rotational isomerism) should be resolved via variable-temperature NMR studies and cross-validation with computational methods (DFT calculations) .
Q. How does the fluorine substitution at the 2,6-positions influence the compound’s electronic properties compared to non-fluorinated nitrophenols?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect reduces the electron density on the aromatic ring, enhancing the nitro group’s electrophilicity. This can be quantified via Hammett substituent constants (σₚ values) and correlated with reactivity in subsequent reactions (e.g., nucleophilic aromatic substitution) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of this compound for agrochemical intermediates?
- Methodological Answer : Directed ortho-metalation (DoM) using lithium bases or transition-metal catalysis (e.g., Pd-mediated cross-coupling) can override inherent electronic biases. For example, coupling with 2,3-dichloro-5-(trifluoromethyl)pyridine under basic conditions yields pyridyl-substituted intermediates for insecticides like chlorfluazuron .
Q. How does this compound behave under photolytic or hydrolytic conditions, and what degradation products are formed?
- Methodological Answer : Photolysis studies under UV light (λ = 300–400 nm) reveal nitro group reduction to amine derivatives, while hydrolysis in alkaline media produces 2,6-difluoro-4-aminophenol. Stability testing should include accelerated degradation experiments (e.g., 40°C/75% RH) with LC-MS monitoring .
Q. What are the limitations of using this compound as a model substrate for studying nitroarene reduction mechanisms?
- Methodological Answer : Fluorine’s steric and electronic effects can alter reduction pathways (e.g., favoring single-electron transfer vs. hydride mechanisms). Comparative studies with non-fluorinated analogs (e.g., 4-nitrophenol) and kinetic isotope effects (KIE) are essential to isolate fluorine-specific contributions .
Q. How can computational modeling predict the environmental fate or toxicity of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) can calculate partition coefficients (log P) and predict biodegradability via QSAR models. Toxicity endpoints (e.g., EC₅₀ for aquatic organisms) are modeled using software like ECOSAR, validated against experimental bioassay data .
Q. Data Contradiction & Reproducibility
Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer : Variations often arise from impurities or polymorphic forms. Reproducibility requires strict adherence to purification protocols (e.g., column chromatography vs. recrystallization) and differential scanning calorimetry (DSC) to confirm crystalline phases .
Q. What experimental controls are critical when studying the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Include inert atmosphere (N₂/Ar) to prevent oxidation, monitor reaction progress via TLC/HPLC, and use internal standards (e.g., deuterated analogs) for quantitative NMR. Contradictions in reaction yields often stem from trace moisture or metal contaminants .
Q. Safety & Handling
Q. What are the key safety protocols for handling this compound, given its structural similarity to toxic nitrophenols?
Properties
IUPAC Name |
2,6-difluoro-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVXRISUSPIMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344890 | |
Record name | 2,6-Difluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658-07-1 | |
Record name | 2,6-Difluoro-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=658-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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